molecular formula C8H5NO2S B1338478 5-Nitrobenzo[b]thiophene CAS No. 4965-26-8

5-Nitrobenzo[b]thiophene

Cat. No. B1338478
CAS RN: 4965-26-8
M. Wt: 179.2 g/mol
InChI Key: NOVKHIQVXQKSRL-UHFFFAOYSA-N
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Description

5-Nitrobenzo[b]thiophene is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. The nitro group at the 5-position indicates the presence of a nitro functional group, which is known to confer specific chemical properties and reactivity patterns to the molecule.

Synthesis Analysis

The synthesis of 5-nitrobenzo[b]thiophene derivatives has been reported with high efficiency. An expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene was developed, achieving an overall yield of 87% through a four-step process . This synthesis route demonstrates the compound's potential as a versatile building block for constructing various organic assemblies. Additionally, the synthesis of naphthobisbenzo[b]thiophenes (NBBTs) through Friedel–Crafts-type reactions indicates the broader synthetic strategies applicable to benzo[b]thiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, such as NBBTs, has been shown to influence their physical properties. For instance, the structural curvature of NBBTs enhances their solubility in organic solvents and allows them to form well-defined crystalline structures, which is beneficial for applications in organic field-effect transistors (OFETs) .

Chemical Reactions Analysis

The reactivity of 5-nitrobenzo[b]thiophene derivatives has been explored in various chemical reactions. For example, the oximes of 3-acetylbenzo[b]thiophen derivatives underwent the Beckmann rearrangement, and the resulting amides could be further nitrated . The nitration of benzo[b]thiophen and its derivatives has been studied extensively, revealing preferences for substitution at specific positions on the benzene ring . These studies provide insights into the reactivity patterns and potential for further functionalization of 5-nitrobenzo[b]thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrobenzo[b]thiophene derivatives are influenced by their molecular structure. The presence of the nitro group affects the electron density and reactivity of the molecule. For instance, the nitration of 3-nitrobenzo[b]thiophen showed a lack of reactivity under certain conditions but substitution occurred at all positions in the benzene ring under other conditions . The introduction of substituents such as methyl groups can also influence the nitration pattern and the physical properties of the resulting compounds .

Scientific Research Applications

Synthesis and Derivatives

5-Nitrobenzo[b]thiophene serves as an essential building block in the construction of various organic assemblies. Its derivatives have been synthesized with high efficiency, as shown by Migulin (2016) in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene, highlighting its versatility in organic chemistry (Migulin, 2016).

Novel Aromatic Nucleophilic Substitution

A study by Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This demonstrates a unique aromatic nucleophilic substitution mechanism with rearrangement, revealing the compound's potential in synthetic applications (Guerrera et al., 1995).

Luminescence Sensitization

Bettencourt-Dias and Viswanathan (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including those derived from 5-nitrobenzo[b]thiophene, for their ability to sensitize Eu(III) and Tb(III) luminescence. This research points towards potential applications in luminescent materials and optoelectronic devices (Bettencourt-Dias & Viswanathan, 2006).

Reactivity and Mechanism Studies

Cosimelli et al. (2001) examined the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, providing insights into the base-catalyzed mechanisms and rearrangement processes involved. This type of research is fundamental in understanding the chemical behavior of 5-nitrobenzo[b]thiophene derivatives (Cosimelli et al., 2001).

Safety And Hazards

The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVKHIQVXQKSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497153
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzo[b]thiophene

CAS RN

4965-26-8
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper (8.18 g, 0.129 mol) was added to a mechanically stirred slurry of 5-nitrobenzo[b]thiophene-2-carboxylic acid (28.73 g, 0.129 mol) and quinoxaline (160 mL). The thick mixture was heated to 190° C. Upon heating, stirring became easier, and at around 170° C. gas evolution was observed. Gas evolution ceased after 40 min and the reaction mixture was allowed to cool to r.t. overnight. The mixture was then poured over crushed ice and acidified with concentrated hydrochloric acid. The resulting brown suspension was warmed with diethyl ether (4×400 mL). The ether layers were combined, washed with 2 N aqueous hydrochloric acid (300 mL), water (300 mL) and brine (300 mL), and then separated, dried over sodium sulfate, filtered, and the solvent evaporated in vacuo. The crude yellow solid (26 g) was recrystallized from hot acetone (175 mL) to yield 5-nitrobenzo[b]thiophene (15.58 g, 68%) as pale yellow crystals. 1H NMR δ (d6-DMSO, 400 MHz) 7.63 (d, J=5.5 Hz, 1H), 7.95 (d, J=5.5 Hz, 1H), 8.08 (dd, J=9, 2 Hz, 1H), 8.20 (d, J=9 Hz, 1H), 8.75 (d, J=2 Hz, 1H).
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28.73 g
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160 mL
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8.18 g
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Synthesis routes and methods II

Procedure details

Methyl thioglycolate (14.3 g, 135 mmol) in methanol (250 mL) at 40° C. is treated dropwise with 25% sodium methoxide in methanol (37 mL, 160 mmol) and the resulting mixture mechanically stirred at 50° C. for 30 min. 2-chloro-5-nitrobenzaldehyde in methanol (250 mL) is added in a steady stream to give a heavy precipitate which is heated at 50° C. for 1 h. Sodium hydroxide (50% aqueous, 15 mL) is added and heating continued for 2 h, then cooled to ice bath temperature and acidified with concentrated hydrochloric acid. An additional 200 mL of water is added during this process to facilitate stirring. The resulting solids are collected by filtration, washed with water, and dried in vacuo at 45° C. overnight. The dried solids are suspended in quinoline (120 mL), copper metal (7.2 g) is added and the mixture is heated at 190° C. for 2 hr. The mixture is allowed to cool, then poured onto 500 g of ice, 6 N hydrochloric acid (500 mL) is added and then extracted with of dichloromethane. The organic layers are combined and washed with 6 N hydrochloric acid, dried, and flash chromatographed on silica gel eluting with 10-40% ethyl acetate in heptane to give 16.2 g (81%) of the title compound. 1H NMR (CDCl3) δ8.75 (s, 1 H), 8.22 (dd, J=2.3, 10 Hz, 1 H), 8.0 (d, J=10 Hz, 1 H), 7.68 (d, J=6 Hz, 1 H), 7.53 (d, J=6 Hz, 1 H); MS (−ESI) m/z 221.8 (M−H)
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14.3 g
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250 mL
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37 mL
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250 mL
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15 mL
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200 mL
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Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
JR Beck - The Journal of Organic Chemistry, 1972 - ACS Publications
The first synthesis of benzo [5] thiophene-2-carboxyli c acid was reported by Friedlander and Lenk. 1 234The acid was formed by a series of reactions involving alkylation of o-…
Number of citations: 128 pubs.acs.org
S Pérez‐Silanes, J Martínez‐Esparza… - Journal of …, 2001 - Wiley Online Library
Previous works of our group have dealt with the synthesis of 1‐(aryl)‐3‐[4‐(aryl)piperazin‐1‐yl]propane derivatives in the search for new and efficient antidepressants with a dual mode …
Number of citations: 40 onlinelibrary.wiley.com
VA Migulin - Synthetic Communications, 2016 - Taylor & Francis
Expedient and highly efficient synthesis of previously unknown 2-methyl-5-nitrobenzo[b]thiophene has been developed, furnishing the target product in four steps with 87% overall yield. …
Number of citations: 2 www.tandfonline.com
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 25 pubs.rsc.org
IMI Fakhr, MAA Radwan, S El-Batran… - European journal of …, 2009 - Elsevier
An efficient method for trapping isocyanate 4, generated from the Curtius rearrangement, with ethyl alcohol to afford the carbamate 5 is reported. 5-Nitrobenzo[b]thiophene-2-carboxylic …
Number of citations: 146 www.sciencedirect.com
H Wei, M Sun, M Ji - Journal of Chemical Research, 2009 - journals.sagepub.com
A straightforward expeditious synthesis of 5-nitrobenzo[b]thiophene-2-carbaldehyde Page 1 PAPER: 08/0511 A straightforward expeditious synthesis of 5-nitrobenzo[b]thiophene-2-carbaldehyde …
Number of citations: 5 journals.sagepub.com
O Zarei, F Azimian, M Hamzeh-Mivehroud… - Medicinal Chemistry …, 2020 - Springer
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives 17a–g with potential anticancer effect. In vitro …
Number of citations: 22 link.springer.com
R Villar, I Encio, M Migliaccio, MJ Gil… - Bioorganic & medicinal …, 2004 - Elsevier
In the search of new compounds with antineoplastic activity, we have analysed the effect of several structural modifications on the nucleus 6-benzo[b]thiophenesulphonamide 1,1-…
Number of citations: 123 www.sciencedirect.com
GV Zyl, CJ Bredeweg, RH Rynbrandt… - Canadian Journal of …, 1966 - cdnsciencepub.com
The nitration, halogenation, and animation reactions of benzo[b]thiophene and some of its derivatives are reported. Several new benzo[b]thiophenes have been prepared and …
Number of citations: 6 cdnsciencepub.com
JJ Lewis, M Martin-Smith, TC Muir… - Journal of Medicinal …, 1963 - ACS Publications
A number of derivatives of benzo [ó] thiophene related to serotonin and gramine have been prepared and tested for pharmacological activity on a variety of smooth muscle preparations …
Number of citations: 10 pubs.acs.org

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